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Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-4-bromophenol is a versatile chemical intermediate of significant value

in pharmaceutical research and development.[1] Its molecular structure, featuring a phenol, an

aniline, and an aryl bromide moiety, presents three distinct reactive centers. The specific

arrangement of these functional groups—amino (-NH₂), hydroxyl (-OH), and bromo (-Br)—

allows for a wide array of selective chemical transformations, making it an instrumental building

block for constructing complex organic frameworks and active pharmaceutical ingredients

(APIs).[1] This document provides detailed application notes and experimental protocols for

leveraging the functional group reactivity of this compound.

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 3-Amino-4-
bromophenol is presented below.

Table 1: Physicochemical Properties of 3-Amino-4-bromophenol
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Property Value Reference

CAS Number 100367-37-1 [1]

Molecular Formula C₆H₆BrNO [2]

Molecular Weight 188.02 g/mol [1][2]

Appearance Yellow to white powder/solid [3]

Purity Typically ≥97%

Topological Polar Surface Area

(TPSA)
46.25 Å² [4]

logP (Consensus) 1.56 [4]

Table 2: Spectroscopic Data for 3-Amino-4-bromophenol

Spectroscopy Characteristic Peaks/Shifts Reference

IR Spectroscopy

-OH Stretch: Broad, 3500-

3200 cm⁻¹ -NH₂ Stretches:

Two bands, 3500-3300 cm⁻¹ -

NH₂ Bend: 1650-1580 cm⁻¹

[1]

¹H NMR Spectroscopy
Aromatic Protons: ~6.5-8.0

ppm
[1]

¹³C NMR Spectroscopy

Aromatic Carbons: ~110-140

ppm C-OH: Deshielded (higher

ppm) C-Br: Downfield shift

[1]

Reactivity of the Amino (-NH₂) Group: N-Acylation
Application Note: The primary amino group in 3-Amino-4-bromophenol is a potent

nucleophile, readily undergoing N-acylation with acylating agents like acyl chlorides or

anhydrides to form stable amide bonds.[5] This reaction is fundamental for introducing a vast

array of side chains and is a cornerstone of many synthetic pathways in drug discovery. The

reaction is typically performed in the presence of a non-nucleophilic base, such as
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triethylamine or pyridine, to scavenge the acid byproduct (e.g., HCl).[6] The choice of solvent is

critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being

common.[5][6] Given the presence of the phenolic -OH group, which is also nucleophilic,

careful control of reaction conditions (e.g., low temperature) is necessary to prevent

competitive O-acylation.
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Preparation

Reaction

Workup & Purification

Dissolve 3-Amino-4-bromophenol
and base (e.g., Triethylamine)

in anhydrous DCM

Cool solution to 0 °C
in an ice bath

Add Acyl Chloride solution
dropwise to the amine mixture

Prepare solution of
Acyl Chloride (1.1 eq)

in anhydrous DCM

Allow to warm to RT
and stir for 2-4 hours

Monitor reaction by TLC

Quench with water

Extract with DCM, wash with
1M HCl, sat. NaHCO₃, brine

Dry organic layer (Na₂SO₄),
filter, and concentrate

Purify by column chromatography
or recrystallization

Click to download full resolution via product page

Caption: Experimental workflow for the N-acylation of 3-Amino-4-bromophenol.
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General Protocol for N-Acylation:

Materials: 3-Amino-4-bromophenol (1.0 eq), acyl chloride (1.1 eq), triethylamine (1.2 eq),

anhydrous dichloromethane (DCM), 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄.

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-
Amino-4-bromophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve

a concentration of ~0.2-0.5 M).[6]

Cool the solution to 0 °C in an ice bath.

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

[6]

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature.

Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]

Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M

HCl (to remove excess base and any unreacted starting material), saturated aqueous

NaHCO₃, and brine.[6]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or silica gel column chromatography to yield

the N-acylated product.[6]

Reactivity of the Hydroxyl (-OH) Group: O-Alkylation
Application Note: The phenolic hydroxyl group can be alkylated to form an ether linkage, a

common modification in medicinal chemistry. However, the selective O-alkylation of

aminophenols is challenging due to the competing nucleophilicity of the amino group.[7][8] To

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b174537?utm_src=pdf-body
https://www.benchchem.com/product/b174537?utm_src=pdf-body
https://www.benchchem.com/product/b174537?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocol_N_acylation_of_Primary_Amines_with_4_Bromobutyryl_Chloride.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocol_N_acylation_of_Primary_Amines_with_4_Bromobutyryl_Chloride.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocol_N_acylation_of_Primary_Amines_with_4_Bromobutyryl_Chloride.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocol_N_acylation_of_Primary_Amines_with_4_Bromobutyryl_Chloride.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocol_N_acylation_of_Primary_Amines_with_4_Bromobutyryl_Chloride.pdf
https://quod.lib.umich.edu/a/ark/5550190.0011.927?rgn=main;view=fulltext
https://www.researchgate.net/publication/260299634_Selective_alkylation_of_aminophenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


achieve high selectivity for O-alkylation, a common strategy involves the temporary protection

of the more nucleophilic amino group.[7][8] This is often accomplished by forming a Schiff base

(imine) with an aldehyde (e.g., benzaldehyde), which masks the amine. Following the

protection step, the hydroxyl group can be deprotonated with a base (e.g., K₂CO₃) and reacted

with an alkyl halide.[7] Finally, acidic hydrolysis removes the protecting group to reveal the free

amine, yielding the desired O-alkylated product.[8]

3-Amino-4-bromophenol

Step 1: Protect Amino Group
(e.g., form Schiff base with Benzaldehyde)

N-Benzylidene-3-amino-4-bromophenol

Step 2: O-Alkylation
(Base: K₂CO₃, Reagent: R-X)

Protected O-alkylated intermediate

Step 3: Deprotection
(Acidic Hydrolysis)

Selective O-Alkylated Product

Click to download full resolution via product page

Caption: Logical workflow for the selective O-alkylation of 3-Amino-4-bromophenol.
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Protocol for Selective O-Alkylation via Amine Protection:

Materials: 3-Amino-4-bromophenol (1.0 eq), benzaldehyde (1.0 eq), methanol, potassium

carbonate (K₂CO₃, 2.0 eq), alkyl halide (1.0 eq), acetone, hydrochloric acid.

Procedure:

Protection: Dissolve 3-Amino-4-bromophenol (1.0 eq) and benzaldehyde (1.0 eq) in

methanol. Stir the solution at room temperature for 1 hour. Remove the solvent in vacuo to

obtain the crude N-benzylidene intermediate, which can be purified by recrystallization.[7]

Alkylation: To a stirred solution of the protected intermediate (1.0 eq) in acetone, add

K₂CO₃ (2.0 eq) and the alkyl halide (1.0 eq). Reflux the mixture for 12-24 hours,

monitoring by TLC.[7]

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced

pressure.

Deprotection: Treat the crude residue from the previous step with aqueous HCl to

hydrolyze the imine. The desired O-alkylated product can then be isolated by extraction

and purified by column chromatography or recrystallization.[8]

Reactivity of the Bromo (-Br) Group: Cross-Coupling
Reactions
Application Note: The carbon-bromine bond on the aromatic ring is an ideal handle for

palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-

carbon and carbon-nitrogen bonds.[9][10] This functionality is crucial for building molecular

complexity in drug candidates.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (e.g.,

an arylboronic acid) to form a biaryl structure.[9] This reaction exhibits high functional group

tolerance and uses readily available and stable boronic acids.[9][11] The success of the

coupling depends on the careful selection of a palladium catalyst, a ligand, a base, and a

solvent system.[9][12] The presence of both -NH₂ and -OH groups can potentially interfere by

coordinating to the palladium center, so optimization of conditions may be necessary.[12]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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General Protocol for Suzuki-Miyaura Coupling:

Materials: 3-Amino-4-bromophenol (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium

catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), solvent (e.g., 1,4-

dioxane/water, toluene, or DMF).

Procedure:

To a flame-dried Schlenk flask, add 3-Amino-4-bromophenol (1.0 eq), the arylboronic

acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[9]

Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

[13]

Heat the reaction mixture with vigorous stirring to 80-100 °C.[13][14]

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24

hours.[15]

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl

acetate) and wash with water and brine.[13]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to obtain the

coupled product.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond

between an aryl halide and an amine.[10][16] This reaction is exceptionally useful for

synthesizing substituted anilines and has a broad scope. The choice of a bulky, electron-rich

phosphine ligand (e.g., XPhos, SPhos) is critical for reaction efficiency, particularly with

electron-rich substrates like 3-Amino-4-bromophenol.[17] A strong, non-nucleophilic base,

such as sodium tert-butoxide (NaOtBu), is typically required.[18]

Table 3: Representative Conditions for Buchwald-Hartwig Amination
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Component Example Role Reference

Aryl Halide
3-Amino-4-

bromophenol
Electrophile -

Amine
Primary or Secondary

Amine
Nucleophile [15]

Pd Precatalyst
Pd₂(dba)₃ or

Pd(OAc)₂
Catalyst Source [18]

Ligand
XPhos, SPhos,

BrettPhos

Stabilizes Pd,

promotes key steps
[17]

Base
NaOtBu, K₃PO₄,

Cs₂CO₃
Amine deprotonation [18]

Solvent Toluene, Dioxane
Anhydrous,

deoxygenated
[15]

Temperature 80-110 °C
Thermal energy for

reaction
[15]

General Protocol for Buchwald-Hartwig Amination:

Materials: 3-Amino-4-bromophenol (1.0 eq), amine (1.1-1.2 eq), palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), base (e.g., NaOtBu, 1.2-1.5 eq),

anhydrous, deoxygenated solvent (e.g., toluene).

Procedure:

Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst,

ligand, and base to a flame-dried Schlenk tube.[15]

Add 3-Amino-4-bromophenol (1.0 eq) and the amine coupling partner (1.1-1.2 eq).[15]

Add the anhydrous, deoxygenated solvent via syringe.

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/list-of-reagents/preparation-of-sec-and-tert-amines/
https://www.youtube.com/watch?v=E0lN6_iEQvI
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/list-of-reagents/preparation-of-sec-and-tert-amines/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.benchchem.com/product/b174537?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.benchchem.com/product/b174537?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24

hours.[15]

Workup: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl

acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

[15]

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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